n-((Benzyloxy)carbonyl)-n-isobutylglycine
Description
Significance of N-Alkylated Glycines in Bioorganic Chemistry and Materials Science
N-alkylated glycines, often referred to as peptoids when oligomerized, are a class of peptidomimetics that have garnered substantial attention for their unique properties. nih.gov Unlike peptides, where side chains are attached to the α-carbon, peptoids have their side chains appended to the backbone nitrogen atom. This seemingly subtle architectural shift has profound consequences:
Proteolytic Resistance: The absence of N-H bonds on the backbone renders peptoids resistant to cleavage by proteases, a major hurdle for the therapeutic application of natural peptides. nih.gov
Structural Flexibility and Diversity: The synthesis of peptoids allows for the incorporation of a vast array of side chains, far exceeding the diversity of the 20 proteinogenic amino acids. nih.gov This modularity enables the fine-tuning of properties such as hydrophobicity, charge, and steric bulk. chemimpex.com
Applications in Drug Discovery and Materials Science: Due to their stability and structural diversity, peptoids are extensively explored in drug discovery for developing novel therapeutics. chemimpex.com Furthermore, N-alkylated glycine (B1666218) derivatives are utilized in materials science for creating functionalized surfaces, biosensors, and other advanced biomaterials. chemimpex.com
The isobutyl group in N-isobutylglycine, for instance, introduces a specific hydrophobic and steric character, influencing the conformational preferences and interaction profiles of the resulting molecules. chemimpex.com
The Benzyloxycarbonyl (Cbz) Protecting Group: Strategic Implementation and Role in Amino Acid Derivatization
Protecting groups are indispensable tools in organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. The Benzyloxycarbonyl (Cbz or Z) group is one of the most classical and widely used protecting groups for amines, particularly in peptide synthesis. mdpi.com
Its utility stems from several key characteristics:
Ease of Introduction: The Cbz group is typically introduced by reacting the amino group with benzyl (B1604629) chloroformate under basic conditions.
Stability: It is stable to a wide range of reaction conditions, including those used for peptide coupling and mild base treatments. researchgate.net
Facile Removal: The Cbz group can be readily removed under mild, neutral conditions via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). This cleavage method is orthogonal to many other protecting groups, providing significant strategic advantages in multi-step syntheses.
By protecting the nitrogen of N-isobutylglycine, the Cbz group prevents unwanted side reactions and allows for the controlled participation of the carboxylic acid moiety in coupling reactions, ensuring the precise assembly of the target molecular structure.
Overview of N-((Benzyloxy)carbonyl)-N-isobutylglycine as a Versatile Synthetic Building Block
This compound (CAS Number: 189031-00-3) represents a ready-to-use building block for the synthesis of more complex molecules, especially N-substituted peptide-like structures or peptoids. bldpharm.combldpharm.combldpharm.com Its structure is primed for incorporation into a growing chain via its carboxylic acid group, typically activated for coupling.
The combination of the N-isobutyl side chain and the Cbz-protected amine makes this compound a valuable monomer in solid-phase synthesis protocols, particularly the "sub-monomer" method commonly used for peptoid synthesis. nih.gov In this approach, an acylation step is followed by a nucleophilic displacement with a primary amine. The use of a pre-functionalized building block like this compound can streamline this process. The isobutyl side chain imparts hydrophobicity, which can influence the solubility and folding properties of the final oligomer or molecule. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-((Benzyloxy)carbonyl)glycine (Cbz-Gly) | Fmoc-N-(isobutyl)glycine |
| CAS Number | 189031-00-3 bldpharm.com | 1138-80-3 | Not Available |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₀H₁₁NO₄ | C₂₁H₂₃NO₄ chemimpex.com |
| Molecular Weight | 265.31 g/mol bldpharm.com | 209.20 g/mol | 353.42 g/mol chemimpex.com |
| Appearance | Not explicitly reported (likely a solid) | White crystalline solid | White solid chemimpex.com |
| Melting Point | Not explicitly reported | 118-122 °C | 83 - 87 °C chemimpex.com |
| Solubility | Not explicitly reported (likely soluble in polar organic solvents) | Moderately soluble in organic solvents (e.g., ethanol, DMF), limited solubility in water | Not explicitly reported |
Note: Properties for this compound are based on limited available data. Properties of related compounds are provided for context and estimation.
Table 2: Comparison of Common Amine Protecting Groups in Peptide/Peptoid Synthesis
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Key Features |
| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂O-CO- | Catalytic Hydrogenolysis (H₂/Pd); Strong acids (HBr/AcOH) | Historically significant; Stable to mild base and TFA; Cleavage is orthogonal to Boc and Fmoc. |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong acids (e.g., Trifluoroacetic acid, TFA) | Widely used in solid-phase synthesis; Stable to base and hydrogenolysis. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Mild base (e.g., Piperidine in DMF) | Standard for modern solid-phase peptide synthesis; Acid stable; Cleavage conditions are very mild. chemimpex.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[2-methylpropyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-11(2)8-15(9-13(16)17)14(18)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17) |
InChI Key |
QDOIGLFBFMDSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Benzyloxy Carbonyl N Isobutylglycine
Stereoselective Synthesis of N-isobutylglycine Precursors
N-isobutylglycine is a structural isomer of leucine (B10760876) where the side chain is located on the nitrogen atom of the glycine (B1666218) backbone rather than the α-carbon. This structural feature renders the N-isobutylglycine molecule achiral, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, stereoselective synthesis is not a consideration for the preparation of the N-isobutylglycine precursor itself.
The synthesis of N-substituted glycine derivatives like N-isobutylglycine is typically achieved through straightforward nucleophilic substitution reactions. A common and efficient method involves the reaction of a primary amine with a haloacetic acid. nih.gov In the case of N-isobutylglycine, isobutylamine (B53898) is reacted with chloroacetic acid or bromoacetic acid under basic conditions. The base neutralizes the newly formed hydrohalic acid, driving the reaction to completion.
A general synthetic scheme is presented below:
Scheme 1: General Synthesis of N-isobutylglycine
(Image depicting the chemical reaction. Isobutylamine reacts with bromoacetic acid, with a base like sodium bicarbonate, to yield N-isobutylglycine and sodium bromide.)
The reaction is typically performed in an aqueous solution, and the resulting N-isobutylglycine can be isolated by adjusting the pH and removing water via evaporation. nih.gov
Installation and Deprotection of the Benzyloxycarbonyl (Cbz) Group in N-isobutylglycine Derivatives
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its selective removability. total-synthesis.comontosight.ai
The installation of the Cbz group onto the secondary amine of N-isobutylglycine is typically accomplished via nucleophilic acyl substitution. The nitrogen atom of N-isobutylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a Cbz-donating reagent. The most common reagent for this transformation is benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comstackexchange.com The reaction is generally carried out under Schotten-Baumann conditions, which involve an aqueous base (like sodium hydroxide (B78521) or sodium carbonate) to neutralize the hydrochloric acid byproduct and maintain the amine in its deprotonated, nucleophilic state. total-synthesis.comstackexchange.com
Alternative reagents can also be used to introduce the Cbz group, offering different reactivity profiles and compatibility with various substrates. commonorganicchemistry.com
| Reagent | Typical Conditions | Byproduct | Reference |
| Benzyl Chloroformate (Cbz-Cl) | Aqueous NaOH or Na2CO3, 0°C to room temp. | HCl | total-synthesis.comstackexchange.com |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Organic base (e.g., TEA, DIPEA), Aprotic solvent (e.g., DMF, CH2Cl2) | N-Hydroxysuccinimide | total-synthesis.com |
| Dibenzyl dicarbonate (B1257347) ((Cbz)2O) | Organic base (e.g., TEA, DIPEA), Aprotic solvent (e.g., DMF, CH2Cl2) | Benzyl alcohol, CO2 | total-synthesis.com |
A key advantage of the Cbz group is its orthogonality to other common protecting groups used in peptide synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.commdpi.com The Cbz group is stable to both acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively. This allows for selective deprotection strategies in complex syntheses.
The primary method for Cbz group removal is catalytic hydrogenolysis. total-synthesis.com This involves the cleavage of the benzylic C-O bond using hydrogen gas and a metal catalyst, most commonly palladium on carbon (Pd/C). This reaction is clean, typically proceeding under mild conditions and producing toluene (B28343) and carbon dioxide as byproducts, with the free amine being the main product.
| Method | Reagents and Conditions | Mechanism | Reference |
| Catalytic Hydrogenolysis | H2 (gas), Pd/C, in a solvent like MeOH, EtOH, or EtOAc | Reductive cleavage of the benzylic C-O bond | total-synthesis.com |
| Transfer Hydrogenation | Ammonium formate (B1220265) (HCOONH4) or cyclohexene, Pd/C, in a solvent like MeOH or iPrOH | In situ generation of H2 from a donor molecule | researchgate.net |
| Acidolysis (Harsh) | HBr in acetic acid | Strong acid-mediated cleavage | ontosight.ai |
| Lewis Acid-Mediated | AlCl3 in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Lewis acid coordination and cleavage | organic-chemistry.org |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K3PO4 in DMA at 75 °C | Nucleophilic attack and subsequent fragmentation | organic-chemistry.org |
Solution-Phase Synthetic Routes for N-((Benzyloxy)carbonyl)-N-isobutylglycine
The synthesis of this compound in solution is a direct application of the protection strategies described previously. The process starts with N-isobutylglycine, which is dissolved in a suitable solvent system and reacted with a Cbz-donating reagent.
A typical laboratory procedure involves dissolving N-isobutylglycine in an aqueous solution of sodium hydroxide and cooling the mixture in an ice bath. stackexchange.comprepchem.com Benzyl chloroformate is then added dropwise, either simultaneously with additional base or subsequently, while maintaining a low temperature and basic pH. After the reaction is complete, excess benzyl chloroformate is removed, and the aqueous solution is acidified. The product, this compound, precipitates or is extracted with an organic solvent. prepchem.com
Example Reaction Conditions:
Reactants: N-isobutylglycine, Benzyl Chloroformate (1.1-1.5 equivalents)
Base: 2-4 M Sodium Hydroxide
Solvent: Water / Diethyl ether
Temperature: 0°C to room temperature
Workup: Acidification with concentrated HCl to pH ~1-2, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
Solid-Phase Incorporation Strategies for this compound
In solid-phase peptide synthesis (SPPS), N-alkylated amino acids like this compound are valuable for creating peptide mimics, or peptoids, which often exhibit enhanced proteolytic stability and cell permeability. nih.govresearchgate.net The incorporation of these monomers onto a solid support (resin) requires specific strategies.
The most common method for incorporating N-substituted glycines is the "submonomer" approach. mdpi.com This two-step process is performed on a resin-bound peptide chain with a free primary amine.
Acylation: The resin is first acylated with a haloacetic acid, typically bromoacetic acid, using a coupling agent like N,N'-diisopropylcarbodiimide (DIC). This forms a bromoacetylated peptide-resin.
Nucleophilic Displacement: The resin is then treated with a primary amine—in this case, isobutylamine. The amine displaces the bromide, forming the desired N-isobutylglycine residue on the solid support. mdpi.com
This method avoids the need to pre-synthesize and protect the N-isobutylglycine monomer, although using the pre-formed N-Cbz-N-isobutylglycine is also possible, particularly for the first residue attached to the linker.
The attachment of the first amino acid, this compound, to the solid support is mediated by a chemical linker. The choice of linker is critical as it determines the conditions for cleavage and the nature of the C-terminus of the final product (e.g., carboxylic acid or amide). researchgate.netsigmaaldrich.com
| Linker Type | Resin Name | Cleavage Conditions | C-Terminus Product | Key Features | Reference |
| Benzyl Alcohol | Wang Resin | Strong acid (e.g., 95% TFA) | Carboxylic Acid | Standard linker for Fmoc-SPPS of peptide acids. | sigmaaldrich.com |
| Trityl | 2-Chlorotrityl Chloride (2-CTC) Resin | Very mild acid (e.g., 1-5% TFA or AcOH/TFE/DCM) | Protected Carboxylic Acid | Allows for mild cleavage, preserving acid-labile side-chain protecting groups. Reduces risk of racemization during loading. | mdpi.comsigmaaldrich.com |
| Amide-forming | Rink Amide Resin | Strong acid (e.g., 95% TFA) | Carboxamide | Used for the synthesis of peptide amides. The linker contains a fluorenylmethoxycarbonyl-protected amine that is deprotected before coupling the first amino acid. | sigmaaldrich.comnih.gov |
| Safety-Catch | Acyl Sulfonamide Linker | 1) Activation (e.g., alkylation), 2) Nucleophilic cleavage | Varies (Acid, Amide, Ester) | Stable to both acidic (Boc) and basic (Fmoc) conditions until chemically activated. mdpi.comnih.gov | mdpi.comnih.gov |
Coupling Reagents and Additives in Solid-Phase Synthesis
The efficient formation of peptide bonds involving sterically hindered N-alkylated amino acids like this compound on a solid support is highly dependent on the choice of coupling reagents and additives. Standard coupling conditions often prove to be sluggish and inefficient, leading to low yields and incomplete reactions. Consequently, more potent activating agents are typically required.
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are frequently used as coupling reagents. However, their use often necessitates the inclusion of additives to suppress racemization and improve reaction rates. 1-Hydroxybenzotriazole (HOBt) has been a traditional additive used in conjunction with DIC. The combination of DIC and HOBt facilitates the formation of an active ester intermediate, which then reacts with the free amine of the growing peptide chain on the solid support.
More recently, advanced coupling reagents have been developed that are particularly effective for coupling challenging amino acids. Uronium and phosphonium (B103445) salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), have demonstrated superior performance in many cases. These reagents often lead to faster reaction times and higher coupling efficiencies, especially for sterically demanding couplings.
The selection of the appropriate coupling reagent and additive is critical for achieving high yields and purity in the solid-phase synthesis of peptides containing N-isobutylglycine residues. The following table summarizes common coupling reagent and additive combinations used for N-alkylated amino acids.
| Coupling Reagent | Additive | Base | Typical Solvent | Notes |
| DIC | HOBt | DIPEA | DMF, NMP | A standard and cost-effective combination, though may be slow for hindered couplings. |
| HATU | - | DIPEA, Collidine | DMF, NMP | Highly efficient for sterically hindered amino acids, but can be more expensive. |
| HBTU | HOBt | DIPEA | DMF, NMP | A widely used and effective coupling reagent, often providing a good balance of cost and efficiency. |
| PyBOP | - | DIPEA | DMF, NMP | A phosphonium-based reagent known for its high reactivity and utility in difficult couplings. |
Methodological Advancements in N-Alkylated Amino Acid Synthesis Featuring Isobutylglycine
The synthesis of N-alkylated amino acids, including N-isobutylglycine, has seen significant methodological advancements aimed at improving efficiency and versatility. One of the primary challenges is the selective N-alkylation of the parent amino acid. The "submonomer" approach, particularly in the context of peptoid synthesis on a solid support, has become a cornerstone methodology. This method involves a two-step sequence for each monomer addition: acylation with a haloacetic acid (e.g., bromoacetic acid) followed by nucleophilic displacement with a primary amine (in this case, isobutylamine). This circumvents the need to pre-synthesize the N-alkylated amino acid monomer.
For the solution-phase synthesis of this compound, reductive amination of glyoxylic acid with isobutylamine, followed by protection of the secondary amine with benzyl chloroformate, is a common route. Advances in this area focus on milder and more selective reducing agents and optimizing reaction conditions to maximize yield and minimize side products.
Another area of advancement lies in the development of orthogonal protecting group strategies that are compatible with the Cbz group on the N-isobutylglycine residue. This allows for the selective deprotection and modification of other functional groups within a complex peptide, enabling the synthesis of more sophisticated and functionalized molecules.
Optimization of Reaction Conditions and Yield Enhancement Protocols
Optimizing reaction conditions is paramount for maximizing the yield and purity of peptides containing this compound. Several factors can be fine-tuned to enhance coupling efficiency.
Temperature: While most solid-phase peptide synthesis steps are conducted at room temperature, for difficult couplings involving sterically hindered residues, elevated temperatures (e.g., 50-60 °C) can significantly increase the reaction rate and drive the reaction to completion. Microwave-assisted peptide synthesis has also emerged as a powerful technique to accelerate these challenging coupling steps.
Concentration: The concentration of the activated amino acid and the coupling reagents can influence the reaction kinetics. Higher concentrations generally lead to faster reactions, but care must be taken to avoid solubility issues and potential side reactions.
Double Coupling: For particularly difficult couplings, a "double coupling" protocol is often employed. This involves reacting the resin-bound peptide with a fresh solution of the activated amino acid and coupling reagents for a second time after the initial coupling reaction. This helps to ensure that all available amino groups on the solid support have reacted.
Monitoring of Reaction Completion: The use of qualitative tests, such as the ninhydrin (B49086) (Kaiser) test, is crucial to monitor the progress of the coupling reaction. A negative test indicates the absence of free primary amines and the completion of the reaction. For secondary amines, such as the one in N-isobutylglycine after deprotection, alternative tests like the chloranil (B122849) test are used.
The following table provides a hypothetical example of an optimization study for the coupling of this compound, illustrating the impact of different conditions on the coupling yield.
| Entry | Coupling Reagent/Additive | Temperature (°C) | Time (h) | Coupling Yield (%) |
| 1 | DIC/HOBt | 25 | 4 | 75 |
| 2 | DIC/HOBt | 50 | 2 | 85 |
| 3 | HATU | 25 | 2 | 95 |
| 4 | HATU (Double Coupling) | 25 | 2 + 2 | >99 |
| 5 | HBTU/HOBt | 25 | 3 | 90 |
By systematically optimizing these reaction parameters, it is possible to achieve high-yield synthesis of peptides containing the sterically demanding this compound residue.
Applications in Complex Molecular Architecture Construction
Peptidomimetic and Peptoid Synthesis via N-((Benzyloxy)carbonyl)-N-isobutylglycine
Peptoids, or oligomers of N-substituted glycines, are a significant class of peptidomimetics that emulate the structure of peptides but possess distinct advantages, such as resistance to proteolytic degradation. rsc.org The synthesis of these molecules offers a platform for developing novel therapeutics and research tools. rsc.orgasinex.com
The incorporation of N-isobutylglycine (Nleu) residues into growing chains is most commonly achieved using the "submonomer" method in solid-phase synthesis. researchgate.net This two-step approach circumvents the need for pre-synthesized, N-protected monomers. The process involves:
Acylation: The free amino group of the resin-bound chain is acylated with a haloacetic acid, typically bromoacetic acid, using a condensing agent like N,N'-diisopropylcarbodiimide (DIC).
Nucleophilic Displacement: A primary amine, in this case, isobutylamine (B53898), is introduced. It displaces the bromide, forming the N-isobutylglycine residue.
This method is highly versatile, as a wide variety of primary amines can be used in the second step, allowing for the introduction of diverse side chains and the construction of extensive peptoid libraries. researchgate.net
The absence of a main-chain amide proton and the positioning of the side chain on the nitrogen atom significantly impact the conformational properties of N-isobutylglycine-containing peptidomimetics. Unlike peptides, peptoids lack the ability to form the hydrogen bonds that define traditional secondary structures like alpha-helices and beta-sheets. researchgate.net However, the steric interactions between the N-substituted side chains and the backbone carbonyl groups can lead to the formation of stable, helical structures. In membrane-like environments, glycine (B1666218) and other residues with beta-branched side chains, such as isoleucine and valine, have been shown to support and modulate peptide helicity. mdpi.com The incorporation of N-isobutylglycine can stabilize specific geometries, such as the poly-proline type II helix, which is crucial for the structure of collagen. medchemexpress.com
The modular nature of the submonomer synthesis method has enabled the creation of N-isobutylglycine-containing oligomers of significant length, with reports of peptoid chains extending to 48-mers and even 150-mers through ligation techniques. rsc.org For the synthesis of high-molecular-weight polymers (polypeptoids), controlled ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NCAs) is an effective strategy. chemspider.com This method allows for the production of well-defined polymers with predictable molecular weights and narrow distributions, opening avenues for the development of advanced biomaterials. chemspider.com
Collagen, the most abundant protein in animals, is characterized by its unique triple-helix structure, formed from repeating Gly-X-Y amino acid sequences. ontosight.aichemimpex.com N-isobutylglycine (Nleu) has been successfully incorporated into collagen-model peptides to study and modulate the stability of this triple-helical structure. nih.govwhiterose.ac.uk
Research has focused on synthesizing peptide-peptoid hybrids with sequences such as Ac-(Gly-Nleu-Pro)n-NH2. nih.govwhiterose.ac.uk Biophysical studies on these constructs have demonstrated that the placement of the N-isobutylglycine residue has a profound effect on the stability of the triple helix. It was found that sequences containing the Gly-Nleu-Pro repeat exhibit a higher triple-helical propensity than those with the Gly-Pro-Nleu sequence. nih.govwhiterose.ac.uk This is evidenced by higher melting temperatures and a greater tendency to fold into the triple-helical conformation. whiterose.ac.uk Conformational analysis using 1H-NMR and molecular modeling has shown that Gly-Nleu-Pro sequences can access conformations where the isobutyl side chains are arrayed between proline residues of different strands, a structural feature that may contribute to their enhanced stability. nih.gov
| Sequence Type | Key Findings | Reference |
|---|---|---|
| Gly-Nleu-Pro | Possesses a higher triple-helical propensity. | whiterose.ac.uk |
| Gly-Nleu-Pro | Exhibits higher melting temperatures (Tm), indicating greater thermal stability. | whiterose.ac.uk |
| Gly-Nleu-Pro | Shows faster triple-helix folding kinetics. | whiterose.ac.uk |
| Gly-Nleu-Pro | Can access unique conformations with side chains arrayed between residues on different strands. | nih.gov |
| Gly-Pro-Nleu | Shows a lower triple-helical propensity compared to Gly-Nleu-Pro. | nih.govwhiterose.ac.uk |
Macrocyclization and Ring Expansion Reactions Involving this compound
Macrocyclization is a key strategy in medicinal chemistry to enhance the stability, selectivity, and affinity of peptides and peptidomimetics. rsc.orgnih.gov By constraining the linear backbone into a cyclic structure, it is possible to pre-organize the molecule into a bioactive conformation and improve its pharmacological properties. asinex.com A variety of chemical methods, including lactamization, cycloadditions, and ring-closing metathesis, are employed to create these cyclic architectures. rsc.org
A powerful method for the synthesis of medium-sized and macrocyclic lactams is the Successive Ring Expansion (SuRE) strategy. nih.gov This technique allows for the iterative insertion of amino acid-derived fragments into a starting lactam ring, progressively increasing its size. Recent research has demonstrated the compatibility of N-alkylated amino acids with the SuRE methodology, opening a pathway for the creation of macrocycles with peptoid-like structures. nih.gov
A key step in the SuRE process is the N-acylation of a lactam with a protected amino acid chloride. A thesis from the University of York detailed the successful synthesis of an Fmoc-protected N-isobutylglycine derivative specifically for use in SuRE reactions. nih.gov The general process is as follows:
N-Acylation: A starting lactam is N-acylated with an activated, protected N-isobutylglycine unit (e.g., the acyl chloride derivative).
Deprotection: The protecting group on the N-isobutylglycine moiety (e.g., Fmoc or Cbz) is removed.
Rearrangement: The newly freed secondary amine attacks the endocyclic lactam carbonyl, triggering a ring expansion to form a larger lactam that now incorporates the N-isobutylglycine residue.
This work confirms that N-alkylated amino acids like N-isobutylglycine are viable substrates for SuRE, enabling the synthesis of novel, functionalized macrocycles containing peptoid-like building blocks. nih.gov
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Advanced Conformational Analysis and Spectroscopic Characterization of N Benzyloxy Carbonyl N Isobutylglycine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of N-((Benzyloxy)carbonyl)-N-isobutylglycine in solution. The presence of the tertiary amide bond, resulting from the N-isobutyl substitution, is expected to lead to the existence of cis and trans rotamers. This phenomenon arises from the restricted rotation around the C-N amide bond. The interconversion between these isomers can be observed and quantified using various NMR experiments.
Detailed ¹H NMR analysis of analogous N-alkylated glycine (B1666218) residues reveals distinct sets of signals for the cis and trans conformers, particularly for the protons adjacent to the nitrogen atom and the benzyloxycarbonyl group. The relative populations of these isomers can be determined by integrating the corresponding signals.
Temperature-dependent NMR studies are particularly insightful. By recording spectra at different temperatures, it is possible to observe the coalescence of the signals corresponding to the two rotamers. The temperature at which the signals merge (the coalescence temperature) can be used to calculate the energy barrier to rotation around the amide bond, providing quantitative data on the conformational stability.
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine through-space proximities between protons. For this compound, NOE cross-peaks between the isobutyl protons and the benzyl (B1604629) protons would provide definitive evidence for specific folded or extended conformations in solution. These experiments are crucial for building a detailed three-dimensional model of the molecule's predominant solution-state structure. nih.govrsc.org
Table 1: Representative ¹H NMR Chemical Shift Data for Conformational Analysis of N-Alkylated Glycine Derivatives
This table is illustrative and based on data for analogous compounds, as direct experimental data for this compound is not available.
| Proton | Expected Chemical Shift Range (ppm) - trans isomer | Expected Chemical Shift Range (ppm) - cis isomer |
| Benzyl CH₂ | 4.9 - 5.2 | 4.8 - 5.1 |
| Aromatic C-H | 7.2 - 7.4 | 7.2 - 7.4 |
| Glycine α-CH₂ | 3.8 - 4.1 | 3.7 - 4.0 |
| Isobutyl N-CH₂ | 3.0 - 3.3 | 3.4 - 3.7 |
| Isobutyl CH | 1.8 - 2.1 | 1.7 - 2.0 |
| Isobutyl CH₃ | 0.8 - 1.0 | 0.7 - 0.9 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. It is widely used to investigate the secondary structure of peptides and proteins. nih.gov For a relatively small molecule like this compound, which does not form canonical secondary structures like α-helices or β-sheets on its own, CD spectroscopy can still provide valuable information about its conformational preferences.
The aromatic ring of the benzyloxycarbonyl group serves as a chromophore. The near-UV CD spectrum (typically 250-320 nm) is sensitive to the local environment of this aromatic side chain. Any conformational constraints or preferences that place the benzyl group in a specific chiral environment relative to the rest of the molecule would result in a characteristic CD signal. nih.gov
While individual molecules of this compound will not exhibit secondary structure, this technique becomes highly relevant when this moiety is incorporated into a larger peptide chain. The presence of the N-isobutyl group can influence the backbone torsion angles (phi and psi) of the peptide, potentially favoring specific turn-like structures or disrupting regular secondary structures. The far-UV CD spectrum (190-250 nm), which probes the peptide backbone amides, would reveal such structural changes. For instance, a shift towards a spectrum characteristic of a polyproline II (PPII) helix or an unordered conformation could be observed. nih.govrutgers.edu
X-ray Crystallography of N-isobutylglycine-Containing Complex Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.
This technique would allow for the unambiguous determination of:
Conformation: The solid-state conformation, including the torsion angles of the backbone and side chains, and whether the amide bond adopts a cis or trans configuration in the crystal lattice.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared with theoretical values from computational models.
Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonds, van der Waals interactions, and potential π-stacking from the benzyl groups. For instance, hydrogen bonds between the carboxylic acid group of one molecule and the carbonyl oxygen of another are expected to be a dominant feature.
Studies on analogous N-alkylated glycine derivatives have shown that the size and shape of the N-alkyl group can significantly influence the crystal packing and the topology of hydrogen bond networks. mdpi.comresearchgate.net In the case of this compound, the bulky isobutyl and benzyl groups would play a significant role in defining the crystal structure.
Table 2: Expected Crystallographic Data Parameters for this compound
This table is hypothetical and illustrates the type of data obtained from an X-ray crystallography experiment.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c values |
| Unit Cell Angles (°) | α, β, γ values |
| Molecules per Unit Cell (Z) | Integer value |
| Key Torsion Angles (°) | e.g., C-N amide bond, Cα-Cβ bond |
| Hydrogen Bond Distances (Å) | e.g., O-H···O distance |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to the local chemical environment and conformation.
For this compound, specific vibrational modes can be assigned to its constituent functional groups. A detailed analysis, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecular structure. Based on studies of highly similar compounds like N-benzyloxycarbonyl-L-alanine, key vibrational bands can be predicted. niscpr.res.in
Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations are expected: one for the carboxylic acid and one for the carbamate. These typically appear in the 1650-1760 cm⁻¹ region. Their exact positions can be influenced by hydrogen bonding.
N-H Bending and C-N Stretching: These modes, associated with the amide linkage, provide information about the backbone conformation.
Aromatic Ring Vibrations: The benzyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The isobutyl and glycine methylene (B1212753) groups will show C-H stretching bands in the 2850-3000 cm⁻¹ range.
Raman spectroscopy is complementary to FTIR. xray.cz For instance, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, while the polar carbonyl groups give strong signals in the IR spectrum. researchgate.net This dual analysis provides a more complete vibrational profile of the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound based on Analogs niscpr.res.innih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | FTIR |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |
| Carbamate C=O Stretch | ~1720 | FTIR |
| Carboxylic Acid C=O Stretch | ~1700 | FTIR |
| Amide II (N-H Bend, C-N Stretch) | 1580 - 1510 | FTIR |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |
Mass Spectrometry Techniques for Structural Confirmation and Sequence Verification
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the compound's identity.
Tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation (CID) of the parent ion. The fragmentation pattern is highly predictable for N-benzyloxycarbonyl protected amino acids. Key fragmentation pathways include: rsc.orgrsc.org
Loss of the Benzyloxy Group: A characteristic loss of 107 Da, corresponding to the C₇H₇O• radical (benzyloxy radical), is a common fragmentation pathway. rsc.org
Formation of the Benzyl Cation: A prominent peak at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺), is expected from the cleavage of the benzyl-oxygen bond. nih.gov
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus is another common fragmentation.
Cleavage of the N-isobutyl Group: Fragmentation can occur within the isobutyl side chain.
When N-isobutylglycine is part of a larger peptide, these characteristic fragmentation patterns are invaluable for sequence verification. The mass difference between sequential fragment ions (b- and y-ions) can be used to identify the amino acid residues. The unique mass of the N-isobutylglycine residue and the fragmentation signature of the N-terminal benzyloxycarbonyl group would allow for its unambiguous placement within a peptide sequence. niscpr.res.innih.gov
Table 4: Expected Key Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺ of this compound
| Fragment Ion Description | Proposed Structure / Formula | Expected m/z |
| Protonated Molecule | [C₁₄H₁₉NO₄ + H]⁺ | 266.1 |
| Loss of Benzyloxy Radical | [M+H - C₇H₇O]⁺ | 159.1 |
| Loss of CO₂ | [M+H - CO₂]⁺ | 222.1 |
| Benzyl Cation | [C₇H₇]⁺ | 91.1 |
| Iminium ion after loss of isobutene | [M+H - C₄H₈]⁺ | 210.1 |
Theoretical and Computational Investigations of N Benzyloxy Carbonyl N Isobutylglycine Systems
Computational Studies of Reaction Mechanisms in N-isobutylglycine Synthesis
While specific computational studies on the synthesis of N-((benzyloxy)carbonyl)-N-isobutylglycine are not extensively documented in publicly available literature, the principles of computational chemistry are widely applied to understand analogous reaction mechanisms, such as peptide synthesis and N-alkylation.
Furthermore, data science and machine learning are emerging as powerful tools to predict the success of synthetic reactions, such as the copper-catalyzed C-N coupling reactions. nih.gov These predictive workflows can streamline reaction optimization by identifying key structural features of reactants and ligands that influence reaction outcomes. nih.gov
Table 1: Computational Methods for Studying Reaction Mechanisms
| Computational Method | Application in Synthesis Studies | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction pathways, transition state analysis. | Activation energies, reaction kinetics, thermodynamic stability. |
| Ab initio methods | High-accuracy energy calculations for key reaction intermediates. | Detailed electronic structure information, benchmarking for DFT. |
| Molecular Dynamics (MD) | Simulation of solvent effects on reaction dynamics. | Understanding the role of the solvent in stabilizing transition states. |
| Machine Learning (ML) | Predictive modeling of reaction yields and stereoselectivity. nih.gov | Identification of optimal reaction conditions and catalysts. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes of Derivatives
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational dynamics of molecules, providing insights into their flexibility and preferred shapes in different environments. nih.govmdpi.com For derivatives of this compound, particularly peptides incorporating this residue, MD simulations can reveal the accessible conformational space, which is crucial for understanding their biological activity and physical properties.
These simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov The quality of the predictions from MD simulations is highly dependent on the accuracy of the underlying force field, which defines the potential energy of the system. nih.gov By simulating the molecule in a solvent, typically water, it is possible to observe how the molecule folds and moves in a biologically relevant environment.
Analysis of MD trajectories can provide Ramachandran plots for peptide derivatives, showing the distribution of backbone dihedral angles. nih.gov This is of paramount importance for understanding the secondary structure preferences of peptides containing the N-isobutylglycine moiety. Furthermore, simulations can elucidate the effects of different terminal groups on the conformational dynamics. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the electronic structure and reactivity of molecules like this compound. nih.govaun.edu.egresearchgate.net These methods, such as DFT and ab initio calculations, provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern chemical behavior. nih.govnih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. dergipark.org.tr
Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. dergipark.org.tr These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govufms.br This information is critical for predicting how the molecule will interact with other chemical species.
Table 3: Quantum Chemical Descriptors of Reactivity
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom to attract electrons. nih.gov |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. nih.gov |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. nih.gov |
Predictive Modeling for Stereochemical Outcomes in N-Alkylation and Coupling Reactions
The stereochemistry of this compound and its derivatives is crucial for their biological function. Predictive modeling, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, can be employed to forecast the stereochemical outcomes of N-alkylation and subsequent coupling reactions.
For instance, in the context of C-N coupling reactions, data-driven approaches can predict how the structural features of coupling partners and ligands affect the reaction's success and, potentially, its stereoselectivity. nih.gov By training models on experimental data, it becomes possible to identify the key parameters that control the formation of a desired stereoisomer.
These predictive models can significantly reduce the experimental effort required to optimize a reaction by guiding the selection of substrates, reagents, and reaction conditions. This is particularly valuable in complex syntheses where multiple stereocenters are involved.
In Silico Design of N-isobutylglycine-Based Advanced Structures
In silico design, or computer-aided drug design (CADD), leverages computational methods to design novel molecules with desired properties. nih.govnih.gov this compound can serve as a building block for the design of advanced structures, such as peptidomimetics, enzyme inhibitors, and other bioactive compounds.
Structure-based drug design (SBDD) is a common approach where the three-dimensional structure of a biological target (e.g., an enzyme) is used to design ligands that can bind to it with high affinity and selectivity. nih.govmdpi.com Molecular docking is a key technique in SBDD, used to predict the binding mode and affinity of a ligand to a target protein. mdpi.com
Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for biological activity. mdpi.com
Through these in silico techniques, novel derivatives of this compound can be designed and virtually screened for their potential as therapeutic agents or advanced materials before their synthesis and experimental testing, saving time and resources. mdpi.comresearchgate.net
Future Research Trajectories and Interdisciplinary Outlooks
Exploration of N-((Benzyloxy)carbonyl)-N-isobutylglycine in Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional architectures, offers a fertile ground for investigating this compound. The molecule's distinct structural components are predisposed to participate in a variety of non-covalent interactions that can drive self-assembly and molecular recognition processes.
The benzyloxycarbonyl (Cbz) group, with its aromatic ring, is capable of engaging in π-π stacking interactions. In crystal structures, the aromatic rings of Cbz groups on adjacent molecules tend to stack, providing a directional force for self-assembly. nih.gov Furthermore, the urethane (B1682113) moiety within the Cbz group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of ordered networks. kinampark.com The isobutyl group, being hydrophobic, can participate in van der Waals forces and hydrophobic interactions, which are crucial for molecular packing and stability in aqueous environments. wikipedia.org
Future research could focus on harnessing these interactions to design and fabricate novel supramolecular structures. For instance, by carefully selecting solvents and controlling conditions, it may be possible to induce the self-assembly of this compound into well-defined nanostructures such as fibrils, ribbons, or vesicles. These ordered assemblies could find applications in areas like liquid crystal formation and the development of chiral materials, given the inherent chirality that can be introduced into the glycine (B1666218) backbone. The interplay between the π-π stacking of the Cbz groups and the hydrophobic aggregation of the isobutyl moieties could lead to complex and stimuli-responsive materials.
Development of Sustainable and Green Chemistry Approaches for its Synthesis
The traditional synthesis of N-protected, N-alkylated amino acids often involves the use of hazardous reagents and solvents, generating significant chemical waste. manchester.ac.uknih.gov A key future research trajectory is the development of sustainable and green synthetic routes to this compound. This aligns with the growing demand in the pharmaceutical and chemical industries for environmentally benign processes. researchoutreach.orgrgdiscovery.comgyrosproteintechnologies.com
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to conventional chemical catalysts. manchester.ac.uknih.gov Research into enzymes like N-methyltransferases and dehydrogenases could pave the way for the biocatalytic N-alkylation of a Cbz-glycine precursor. manchester.ac.uknih.gov Additionally, enzymatic methods for the removal of protecting groups under mild, aqueous conditions are being explored, which could be applied to downstream processing. nih.gov
Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including enhanced safety, improved reaction efficiency, and easier scalability. highfine.com A flow-based process for the N-alkylation and subsequent N-protection of glycine could significantly reduce reaction times and waste generation. The precise control over reaction parameters such as temperature and stoichiometry in a flow reactor can lead to higher yields and purities of this compound.
| Approach | Key Advantages | Potential Challenges | Relevant Research Areas |
|---|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme stability and cost, substrate scope limitations | Enzyme engineering, metabolic pathway design |
| Flow Chemistry | Enhanced safety, improved efficiency, scalability | Initial setup cost, potential for clogging | Microreactor technology, process analytical technology |
| Green Solvents | Reduced toxicity and environmental impact | Solubility of reagents, reaction kinetics | Solvent design, process optimization |
Integration into Novel Materials Science Applications
The unique combination of a rigid aromatic group and a flexible aliphatic chain in this compound makes it an attractive building block for new materials.
Polymers and Peptoids: N-substituted glycines are the fundamental units of peptoids, a class of peptide mimics with enhanced proteolytic stability and bioavailability. This compound could be incorporated into peptoid sequences to introduce specific structural constraints and functionalities. The bulky isobutyl group can influence the secondary structure of the peptoid chain, while the Cbz group could be deprotected to allow for further functionalization. This could lead to the development of novel biomaterials with applications in drug delivery, tissue engineering, and diagnostics.
Hydrogels: The self-assembly properties of this molecule, as discussed in section 6.1, could be exploited to form supramolecular hydrogels. These are water-swollen networks held together by non-covalent interactions. Such hydrogels could be designed to be responsive to external stimuli like pH, temperature, or light, making them suitable for applications in controlled drug release and as scaffolds for cell culture.
Drug Delivery Systems: The amphiphilic nature of this compound, with its hydrophobic isobutyl and aromatic moieties and a polar carboxylic acid group, suggests its potential use in drug delivery. It could self-assemble into micelles or vesicles capable of encapsulating hydrophobic drug molecules, thereby improving their solubility and bioavailability.
Emerging Methodologies for Diversification and Functionalization of N-isobutylglycine Scaffolds
To fully unlock the potential of this compound and its derivatives, the development of new methods for their structural diversification is crucial. This involves the selective modification of the N-isobutylglycine scaffold.
Late-Stage Functionalization: This strategy focuses on modifying complex molecules at a late stage of the synthesis, allowing for the rapid generation of a library of analogues for structure-activity relationship studies. Techniques for the late-stage N-alkylation of azapeptides have been reported and could potentially be adapted to modify the glycine nitrogen. nih.govacs.org
C-H Functionalization: Direct C-H functionalization is a powerful tool in organic synthesis that avoids the need for pre-functionalized substrates. acs.org Research into the selective activation of C-H bonds on the isobutyl group or even the glycine backbone could open up new avenues for creating novel derivatives of N-isobutylglycine with diverse properties. For instance, photoredox catalysis has emerged as a mild and efficient method for the C-H functionalization of amino acids and peptides, offering a promising approach for modifying the N-isobutylglycine scaffold. thieme-connect.comnih.govthieme-connect.comdiva-portal.org This could enable the introduction of new functional groups, leading to materials with tailored properties or drug candidates with improved efficacy.
| Methodology | Description | Potential Application to N-isobutylglycine Scaffolds |
|---|---|---|
| Late-Stage Functionalization | Modification of a complex molecule in the final steps of synthesis. | Rapid generation of a diverse library of this compound analogues. |
| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. | Introduction of new functionalities onto the isobutyl group or glycine backbone to tune properties. |
| Photoredox Catalysis | Use of visible light to initiate redox reactions for bond formation. | Mild and selective modification of the scaffold under environmentally friendly conditions. |
Q & A
Q. What are the recommended synthetic routes for N-((Benzyloxy)carbonyl)-N-isobutylglycine, and what methodological considerations ensure high yield and purity?
The synthesis typically involves a multi-step approach using carbobenzyloxy (Cbz) protecting groups to shield reactive amino groups during coupling reactions. For example:
- Step 1 : Protect the amino group of glycine derivatives using benzyloxycarbonyl chloride under basic conditions (e.g., NaHCO₃).
- Step 2 : Perform alkylation or coupling with isobutyl groups using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to minimize side reactions.
- Step 3 : Deprotection (if required) using catalytic hydrogenation or acidic conditions. Key considerations include maintaining anhydrous conditions, monitoring reaction progress via TLC/HPLC, and purifying intermediates via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR spectroscopy : Confirm the presence of benzyloxy protons (~7.3 ppm aromatic signals) and isobutyl methyl groups (~0.9–1.2 ppm).
- IR spectroscopy : Detect carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹) from the Cbz group.
- HPLC/MS : Assess purity (>95%) and molecular weight verification. Cross-referencing with literature melting points and retention times is critical .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drain contamination .
- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the Cbz group .
Q. What are the primary research applications of this compound in peptide chemistry?
This compound serves as a protected glycine derivative in solid-phase peptide synthesis (SPPS). Its steric bulk (isobutyl group) aids in minimizing racemization during coupling steps. Applications include:
- Building blocks for unnatural amino acid incorporation.
- Substrates for studying enzyme specificity (e.g., peptidases) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the coupling of this compound with bulky amino acids?
- Solvent selection : Use DMF or DCM to enhance solubility of hydrophobic intermediates.
- Coupling agents : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce byproduct formation.
- Temperature control : Perform reactions at 0–4°C to suppress epimerization. Validate optimization via kinetic studies and comparative HPLC analysis .
Q. How should researchers address contradictory data in the stability of this compound under acidic vs. basic conditions?
- Hypothesis testing : Conduct pH-dependent stability assays (e.g., incubate at pH 2–12 and monitor degradation via LC-MS).
- Mechanistic analysis : The Cbz group is acid-labile but stable under mild basic conditions. Contradictions may arise from residual water in solvents or trace metal catalysts. Use Karl Fischer titration to quantify water content .
Q. What advanced techniques can elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions.
- Molecular docking simulations : Predict binding modes using crystallographic data of homologous proteins .
Q. How does the steric hindrance of the isobutyl group influence the compound’s reactivity in peptide bond formation?
- Comparative studies : Synthesize analogs with smaller alkyl groups (e.g., methyl or ethyl) and compare coupling efficiencies via NMR yield calculations.
- Computational modeling : Use DFT (Density Functional Theory) to analyze transition-state geometries and steric clashes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
